Cas no 62338-13-0 (3,3,5-Trimethyldecane)

3,3,5-Trimethyldecane Chemical and Physical Properties
Names and Identifiers
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- Decane, 3,3,5-trimethyl-
- 3,3,5-trimethyldecane
- KEUUKKADRWTLKH-UHFFFAOYSA-N
- DTXSID20338812
- 62338-13-0
- 3,3,5-Trimethyldecane #
- 3,3,5-Trimethyldecane
-
- Inchi: InChI=1S/C13H28/c1-6-8-9-10-12(3)11-13(4,5)7-2/h12H,6-11H2,1-5H3
- InChI Key: KEUUKKADRWTLKH-UHFFFAOYSA-N
- SMILES: CCCCCC(C)CC(C)(C)CC
Computed Properties
- Exact Mass: 184.21924
- Monoisotopic Mass: 184.219100893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 7
- Complexity: 113
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.5
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
3,3,5-Trimethyldecane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T623000-500mg |
3,3,5-Trimethyldecane |
62338-13-0 | 500mg |
$1499.00 | 2023-05-17 | ||
TRC | T623000-250mg |
3,3,5-Trimethyldecane |
62338-13-0 | 250mg |
$873.00 | 2023-05-17 | ||
TRC | T623000-50mg |
3,3,5-Trimethyldecane |
62338-13-0 | 50mg |
$190.00 | 2023-05-17 | ||
TRC | T623000-1g |
3,3,5-Trimethyldecane |
62338-13-0 | 1g |
$ 3000.00 | 2023-09-05 |
3,3,5-Trimethyldecane Related Literature
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
Additional information on 3,3,5-Trimethyldecane
Professional Introduction to Compound with CAS No. 62338-13-0 and Product Name: 3,3,5-Trimethyldecane
3,3,5-Trimethyldecane, identified by the Chemical Abstracts Service registry number CAS No. 62338-13-0, is a branched alkanes compound that has garnered significant attention in the field of organic chemistry and materials science due to its unique structural properties and potential applications. This compound belongs to the family of paraffinic hydrocarbons, characterized by its saturated carbon chain with multiple methyl substituents. The specific arrangement of these substituents imparts distinct physicochemical properties, making it a subject of interest for researchers exploring novel chemical architectures.
The molecular structure of 3,3,5-Trimethyldecane consists of a ten-carbon backbone with three methyl groups attached at the 3rd, 3rd, and 5th carbon positions. This configuration results in a highly branched isomer, which influences its symmetry and spatial arrangement. Such structural features are critical in determining its behavior in various chemical reactions and its suitability for specific industrial applications. The compound’s high symmetry and stable electronic configuration make it an attractive candidate for studying molecular interactions and crystal packing phenomena.
In recent years, advancements in computational chemistry have enabled more precise predictions of the properties of complex hydrocarbons like 3,3,5-Trimethyldecane. Molecular dynamics simulations and quantum mechanical calculations have been employed to elucidate its conformational preferences and thermal stability. These studies have revealed that the compound exhibits a relatively high boiling point compared to its linear counterparts due to increased van der Waals interactions facilitated by the branched structure. Such insights are invaluable for optimizing its use as a solvent or intermediate in synthetic processes.
The applications of 3,3,5-Trimethyldecane extend beyond basic research into more specialized fields. For instance, its unique dielectric properties have been explored in the development of novel dielectric materials for electronic devices. The compound’s ability to form stable inclusion complexes with other molecules has also been investigated for potential use in drug delivery systems. By encapsulating active pharmaceutical ingredients within the hydrophobic core of 3,3,5-Trimethyldecane, researchers aim to enhance bioavailability and controlled release profiles.
Another emerging area of interest lies in the use of 3,3,5-Trimethyldecane as a reference standard in analytical chemistry. Its well-defined structure and stability make it an ideal candidate for calibrating mass spectrometers and gas chromatographs. Accurate quantification of trace compounds in environmental samples or biological matrices often relies on such high-purity standards. Furthermore, the compound’s resistance to degradation under various conditions ensures consistent performance in laboratory settings.
From an industrial perspective, 3,3,5-Trimethyldecane has shown promise as a component in specialty fuels and lubricants. Its high energy density and low volatility make it a suitable additive for enhancing combustion efficiency while reducing emissions. Additionally, its compatibility with existing petroleum-based refining processes allows for seamless integration into industrial workflows without requiring significant modifications.
The synthesis of 3,3,5-Trimethyldecane has been optimized through various catalytic routes to achieve high yields and purity levels. Transition metal-catalyzed reactions have been particularly effective in constructing the desired branched structure with minimal byproducts. These methods align with green chemistry principles by reducing waste generation and energy consumption during production.
Recent research has also delved into the spectroscopic characterization of 3,3,5-Trimethyldecane, employing techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm its molecular structure. These analytical methods provide detailed insights into hydrogen bonding networks and intermolecular interactions within the compound’s lattice structure when solidified or dissolved in solvents.
The environmental impact of using CAS No. 62338-13-0 derivatives has been carefully evaluated to ensure compliance with regulatory standards. Biodegradability studies indicate that while the compound itself is not highly reactive under normal conditions, it can be metabolized by microorganisms under specific environmental conditions. This information is crucial for assessing its suitability in formulations intended for outdoor applications or where ecological considerations are paramount.
In conclusion,3, 3, 5-Trisubstituted decanes like CAS No. 62338-13-0 continue to be pivotal compounds driving innovation across multiple scientific disciplines including organic synthesis, materials science, pharmaceutical development,and energy storage technologies The ongoing exploration of their structural diversity opens new avenues for practical applications that could redefine industrial practices over time
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